



# An In-depth Technical Guide to 2,2-Dibromobutane

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Compound of Interest		
Compound Name:	2,2-Dibromobutane	
Cat. No.:	B14672450	Get Quote

CAS Number: 50341-35-0

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document provides a comprehensive technical overview of **2,2-dibromobutane**, a geminal dihalide. While not extensively documented in literature, this guide consolidates available physicochemical data, predicted spectroscopic characteristics, and established synthetic and reactivity principles relevant to this class of compounds. The potential, though not yet documented, for its application as a synthetic intermediate is explored within the context of related haloalkanes used in medicinal chemistry. Detailed hypothetical experimental protocols for its synthesis and subsequent reactions are provided to guide laboratory investigation.

## **Physicochemical and Computed Properties**

**2,2-Dibromobutane** is a halogenated alkane characterized by the presence of two bromine atoms on the same carbon atom. Its properties are summarized below.



Property	Value	Reference
Molecular Formula	C4H8Br2	[1][2][3]
Molecular Weight	215.91 g/mol	[1][3]
IUPAC Name	2,2-dibromobutane	[3]
Synonyms	Butane, 2,2-dibromo-	[1][4]
Boiling Point	144.55°C - 145°C at 760 mmHg	[1][2][4]
Density	1.75 - 1.784 g/cm³	[1][2]
Flash Point	26.1°C	[1]
Refractive Index	1.4990	[1]
Vapor Pressure	6.26 mmHg at 25°C	[1]
Melting Point	-25.98°C (estimate)	[1]
XLogP3-AA	3	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	0	[3]
Rotatable Bond Count	1	[3]

## **Synthesis and Reactivity**

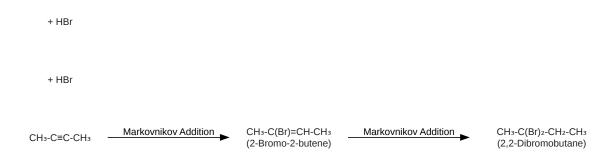
The primary synthetic routes to geminal dihalides like **2,2-dibromobutane** involve the addition of hydrogen halides to alkynes or the reaction of ketones with halogenating agents. Its reactivity is dominated by elimination reactions when treated with strong bases.

## **Synthesis from Alkynes**

The most direct synthesis of **2,2-dibromobutane** is the hydrohalogenation of a four-carbon alkyne with two equivalents of hydrogen bromide (HBr).[5][6] The reaction proceeds via Markovnikov addition, where the proton adds to the carbon with more hydrogen atoms, and the



bromide adds to the more substituted carbon, forming a stable carbocation intermediate.[5] Using 2-butyne as a starting material, the reaction proceeds through a 2-bromo-2-butene intermediate.[5]



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**Figure 1.** Synthesis of **2,2-Dibromobutane** from 2-Butyne.

## **Reactivity: Dehydrohalogenation**

As a geminal dihalide, **2,2-dibromobutane** undergoes double dehydrobromination when treated with a strong base, such as sodium amide (NaNH<sub>2</sub>), to yield an alkyne.[7][8] This is a sequential E2 elimination reaction. The reaction can produce a mixture of products, including but-1-yne, but-2-yne, and buta-1,2-diene, with the major product typically being the more stable internal alkyne, but-2-yne.[7]

**Figure 2.** Elimination reaction of **2,2-Dibromobutane**.

# **Spectroscopic Characterization (Predicted)**

While specific experimental spectra for **2,2-dibromobutane** are not readily available, its structural features allow for the prediction of key spectroscopic signals based on well-established principles for similar haloalkanes.[9][10]



Technique	Predicted Features
<sup>1</sup> H NMR	- Triplet: around 1.0 ppm (3H), corresponding to the -CH <sub>3</sub> group adjacent to the -CH <sub>2</sub> group Quartet: around 2.0-2.2 ppm (2H), corresponding to the -CH <sub>2</sub> group Singlet: around 2.5 ppm (3H), corresponding to the -CH <sub>3</sub> group on the same carbon as the bromines.
<sup>13</sup> C NMR	- Quaternary Carbon: A downfield signal for the C-Br <sub>2</sub> carbon Methylene Carbon: Signal for the -CH <sub>2</sub> - carbon Two Methyl Carbons: Two distinct signals for the two non-equivalent -CH <sub>3</sub> carbons.
IR Spectroscopy	- C-H stretching: Absorptions around 2850-2975 cm <sup>-1</sup> for alkyl C-H bonds.[10] - C-H bending: Absorptions around 1370-1470 cm <sup>-1</sup> .[10] - C-Br stretching: Characteristic absorptions in the fingerprint region, typically around 550-650 cm <sup>-1</sup> .[10]
Mass Spectrometry	- Molecular Ion Peak (M+): A cluster of peaks corresponding to the molecular weight (215.91), showing a characteristic pattern due to the isotopes of bromine ( <sup>79</sup> Br and <sup>81</sup> Br). The M, M+2, and M+4 peaks would be expected in an approximate 1:2:1 ratio.

# **Applications in Drug Development**

There is no direct evidence from the searched literature of **2,2-dibromobutane** being used in drug development. However, its structural isomers, such as **1,2-dibromobutane** and **1,4-dibromobutane**, are utilized as versatile intermediates and alkylating agents in the synthesis of various pharmaceuticals.[11][12][13] For instance, dibromoalkanes are used to construct cyclic structures or to link molecular fragments in the synthesis of anti-cancer drugs, sedatives, and agrochemicals.[11][13]



Given its geminal dihalide structure, **2,2-dibromobutane** could theoretically serve as a precursor to a ketone (via hydrolysis) or as a building block for creating highly substituted carbon centers. Its primary utility for drug development professionals would likely be as a reactive intermediate for the synthesis of more complex target molecules.

## Safety and Handling

**2,2-Dibromobutane** is a chemical that requires careful handling in a laboratory setting. While specific toxicity data is not available, information for related brominated alkanes suggests the following precautions.



Aspect	Recommendation
Handling	Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[4] Avoid formation of mists or vapors.[4] Use non-sparking tools and prevent electrostatic discharge.[4]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[14][15] Store separately from incompatible materials such as strong oxidizing agents and strong bases.[14]
First Aid	If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4] In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire Fighting	Use dry chemical, carbon dioxide, or alcohol- resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus.[4]

# **Experimental Protocols**

The following are detailed, representative methodologies for the synthesis and reaction of **2,2-dibromobutane**. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized under appropriate laboratory safety standards.



# Protocol: Synthesis of 2,2-Dibromobutane from 2-Butyne

Objective: To synthesize **2,2-dibromobutane** via the hydrobromination of 2-butyne.

#### Materials:

- 2-Butyne
- Hydrogen bromide (gas or solution in acetic acid)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Sodium bicarbonate (5% aqueous solution)
- · Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stirrer
- Gas inlet tube
- Condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under an inert atmosphere (e.g., nitrogen).
- Dissolve 2-butyne (1.0 eq) in the chosen anhydrous solvent and cool the mixture to 0°C in an ice bath.
- Slowly bubble hydrogen bromide gas (2.2 eq) through the solution or add HBr in acetic acid dropwise while maintaining the temperature at 0°C.

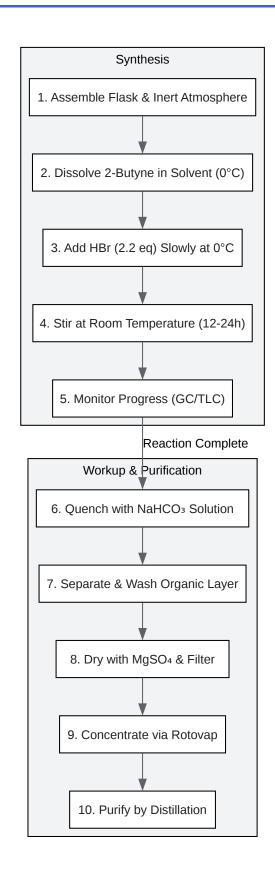
### Foundational & Exploratory





- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).
- Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product via fractional distillation to obtain pure **2,2-dibromobutane**.





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**Figure 3.** General workflow for synthesis and purification.



## Protocol: Dehydrobromination of 2,2-Dibromobutane

Objective: To synthesize but-2-yne from **2,2-dibromobutane** via double elimination.

#### Materials:

- 2,2-Dibromobutane
- Sodium amide (NaNH<sub>2</sub>)
- Anhydrous ammonia (liquid) or a high-boiling point ether solvent (e.g., mineral oil)
- Round-bottom flask
- Dry ice/acetone condenser
- Magnetic stirrer
- Quenching agent (e.g., ammonium chloride)
- Organic solvent for extraction (e.g., pentane)

#### Procedure:

- Set up a flask with a magnetic stirrer and a dry ice/acetone condenser.
- If using liquid ammonia, condense ammonia gas into the flask at -78°C. Add sodium amide
   (2.5 eq) in portions.
- Slowly add a solution of **2,2-dibromobutane** (1.0 eq) in a minimal amount of an anhydrous ether to the sodium amide suspension.
- Stir the reaction mixture at the appropriate temperature (-78°C for liquid ammonia, or reflux for high-boiling solvents) for several hours.
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride.



- Allow the ammonia to evaporate. If using another solvent, cool the mixture and add water to quench.
- Extract the product with a low-boiling organic solvent like pentane.
- Dry the organic extracts, filter, and carefully remove the solvent. The product, but-2-yne, is volatile and may require collection in a cold trap or distillation into a cooled receiver.

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